molecular formula C19H27ClN2O B7819890 N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride

N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride

Cat. No.: B7819890
M. Wt: 334.9 g/mol
InChI Key: ZOMMEGLMOHRLTB-UHFFFAOYSA-N
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Description

N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride is a synthetic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenyl group.

    Amidation Reaction: The functionalized adamantane derivative undergoes an amidation reaction with 3-aminopropanoic acid to form the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of advanced materials due to its rigid adamantane core.

Mechanism of Action

The mechanism of action of N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and amide groups can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core structure.

Uniqueness

N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride is unique due to its specific functional groups and potential for diverse applications. Its combination of stability, rigidity, and functional versatility sets it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3-aminopropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O.ClH/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19;/h1-4,13-15H,5-12,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMMEGLMOHRLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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